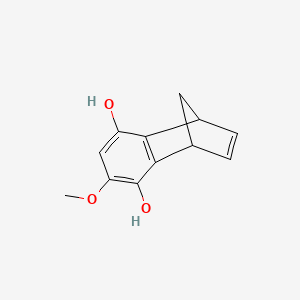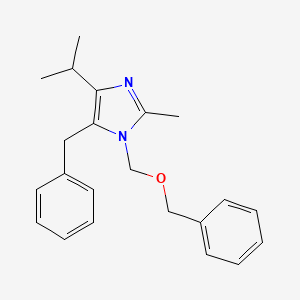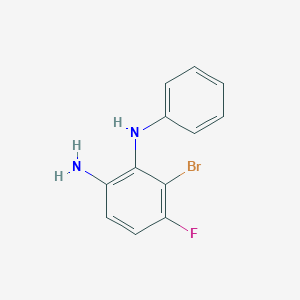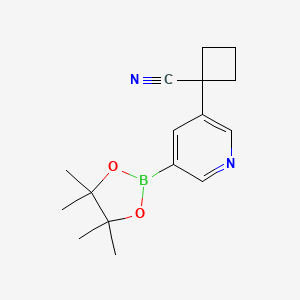
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is a complex organic compound that features a cyclobutanecarbonitrile core with a pyridinyl group and a dioxaborolan substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile typically involves multiple steps. One common route starts with the preparation of the pyridinyl intermediate, which is then coupled with the cyclobutanecarbonitrile moiety. The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, while oxidation and reduction reactions can yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the dioxaborolan group acts as a boron source, which forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar dioxaborolan group but with an imidazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with the dioxaborolan group, but with an aniline core.
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core with a pyridinyl and dioxaborolan substituent
Eigenschaften
Molekularformel |
C16H21BN2O2 |
|---|---|
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H21BN2O2/c1-14(2)15(3,4)21-17(20-14)13-8-12(9-19-10-13)16(11-18)6-5-7-16/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
YFLISCXJODFVJT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3(CCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


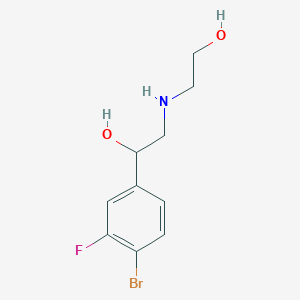
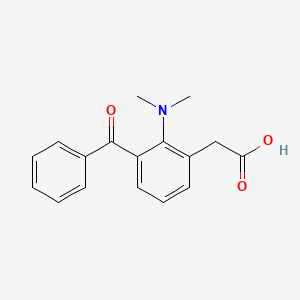
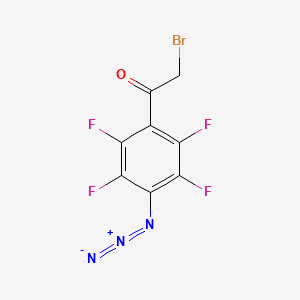
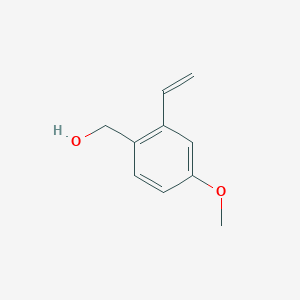
![4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B8427876.png)
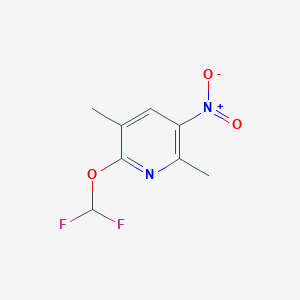
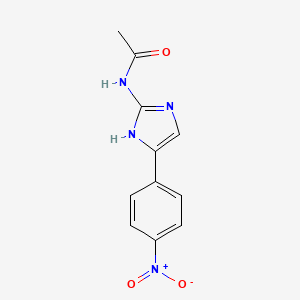


![N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide](/img/structure/B8427914.png)

